Cas no 89809-64-3 (5-chloropyridine-2-carbonitrile)

5-Chloropyridine-2-carbonitrile is a versatile heterocyclic compound featuring a pyridine ring substituted with a chloro group at the 5-position and a cyano group at the 2-position. This structure makes it a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. Its reactive sites enable further functionalization through nucleophilic substitution or metal-catalyzed coupling reactions. The compound exhibits high purity and stability, ensuring consistent performance in synthetic applications. Its well-defined molecular framework is advantageous for constructing complex nitrogen-containing scaffolds, making it a preferred choice for researchers in medicinal chemistry and material science.
5-chloropyridine-2-carbonitrile structure
89809-64-3 structure
Product Name:5-chloropyridine-2-carbonitrile
CAS No:89809-64-3
MF:C6H3ClN2
MW:138.554419755936
MDL:MFCD03788835
CID:61319
PubChem ID:3833942
Update Time:2025-11-02

5-chloropyridine-2-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • 5-Chloro-2-cyanopyridine
    • 5-Chloropicolinonitrile
    • 2-chloro-6-cyanopyridine
    • 6-Cyano-3-chloropyridine
    • 5-Chloro-2-pyridinecarbonitrile
    • 5-chloropyridine-2-carbonitrile
    • 3-Chloro-6-cyanopyridine
    • 2-Pyridinecarbonitrile, 5-chloro-
    • 2-Cyano-5-chloro pyridine
    • 2-cyano-5-chloropyridine
    • PubChem2107
    • 5-chloropicolinenitrile
    • KSC494E8L
    • AMPD00140
    • 2-Pyridinecarbonitrile,5-chloro-
    • 5-chloro-pyridine-2-carbonitrile
    • WTHODOKFSYPTKA-UHFFFAOYSA-N
    • 5-chloranylpyrid
    • 5-Chloro-2-pyridinecarbonitrile (ACI)
    • EN300-100627
    • AKOS005255050
    • CS-W019579
    • DB-007004
    • SY007565
    • DTXSID90397072
    • AC-5432
    • 89809-64-3
    • A843328
    • 5-chloro-2-cyano pyridine
    • MFCD03788835
    • C3023
    • STL554412
    • RB1002
    • Q-101262
    • SCHEMBL69932
    • BBL100618
    • 5-chloranylpyridine-2-carbonitrile
    • PS-3446
    • BCP22240
    • MDL: MFCD03788835
    • Inchi: 1S/C6H3ClN2/c7-5-1-2-6(3-8)9-4-5/h1-2,4H
    • InChI Key: WTHODOKFSYPTKA-UHFFFAOYSA-N
    • SMILES: N#CC1C=CC(Cl)=CN=1

Computed Properties

  • Exact Mass: 137.99800
  • Monoisotopic Mass: 137.998
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 0
  • Complexity: 137
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 36.7

Experimental Properties

  • Color/Form: Pale yellow crystals
  • Density: 1.33
  • Melting Point: 107.0 to 111.0 deg-C
  • Boiling Point: 110°C/3mmHg(lit.)
  • Flash Point: 98.5℃
  • Refractive Index: 1.565
  • PSA: 36.68000
  • LogP: 1.60668

5-chloropyridine-2-carbonitrile Security Information

5-chloropyridine-2-carbonitrile Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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5-chloropyridine-2-carbonitrile Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Phosphorus sulfide (P2S5) ,  Ammonia Solvents: Methanol ;  35 - 40 °C; 12 h, rt
Reference
New promising methods of synthesis of pyridinecarbothioamides
Khromova, N. Yu.; Malekin, S. I.; Kutkin, A. V.; Kondrat'ev, V. B., Russian Journal of General Chemistry, 2015, 85(10), 2295-2298

Production Method 2

Reaction Conditions
1.1 Reagents: Trifluoromethanesulfonic anhydride Solvents: Chloroform ;  rt; 1 h, rt
1.2 3 h, 60 °C; < 60 °C
1.3 Reagents: 4-Methylmorpholine ;  17 h, 60 °C; 60 °C → rt
1.4 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Reference
C-H Cyanation of 6-Ring N-Containing Heteroaromatics
Elbert, Bryony L.; Farley, Alistair J. M.; Gorman, Timothy W.; Johnson, Tarn C.; Genicot, Christophe; et al, Chemistry - A European Journal, 2017, 23(59), 14733-14737

Production Method 3

Reaction Conditions
1.1 Reagents: Potassium carbonate ,  Sulfonyl fluoride Solvents: Dimethyl sulfoxide ;  12 h, rt
1.2 Reagents: Potassium carbonate ,  Hydroxyamine hydrochloride ;  30 - 60 min, rt
1.3 Reagents: Potassium carbonate ,  Sulfonyl fluoride ;  12 h, rt
1.4 Solvents: Water ;  rt
Reference
A Transition-Metal-Free One-Pot Cascade Process for Transformation of Primary Alcohols (RCH2OH) to Nitriles (RCN) Mediated by SO2F2
Jiang, Ying; Sun, Bing; Fang, Wan-Yin; Qin, Hua-Li, European Journal of Organic Chemistry, 2019, 2019(20), 3190-3194

Production Method 4

Reaction Conditions
1.1 Solvents: Pyridine ;  1.5 h, reflux
Reference
Discovery and Structure-Activity Relationship of 3-Aryl-5-aryl-1,2,4-oxadiazoles as a New Series of Apoptosis Inducers and Potential Anticancer Agents
Zhang, Han-Zhong; Kasibhatla, Shailaja; Kuemmerle, Jared; Kemnitzer, William; Ollis-Mason, Kristin; et al, Journal of Medicinal Chemistry, 2005, 48(16), 5215-5223

Production Method 5

Reaction Conditions
1.1 Reagents: Triethylamine ,  Trimethylsilyl cyanide Solvents: Acetonitrile
Reference
Site-selectivity in the cyanation of 3-substituted pyridine 1-oxides with trimethylsilanecarbonitrile
Sakamoto, Takao; Kaneda, Sohichi; Nishimura, Sumiko; Yamanaka, Hiroshi, Chemical & Pharmaceutical Bulletin, 1985, 33(2), 565-71

5-chloropyridine-2-carbonitrile Raw materials

5-chloropyridine-2-carbonitrile Preparation Products

Additional information on 5-chloropyridine-2-carbonitrile

5-Chloropyridine-2-carbonitrile (CAS No. 89809-64-3): A Versatile Chemical Intermediate for Modern Applications

5-Chloropyridine-2-carbonitrile (CAS No. 89809-64-3) is a specialized organic compound that has gained significant attention in pharmaceutical and agrochemical research. This chloropyridine derivative serves as a crucial building block in the synthesis of various biologically active molecules, making it an essential component in modern chemical development.

The molecular structure of 5-chloropyridine-2-carbonitrile features a pyridine ring substituted with a chlorine atom at the 5-position and a cyano group at the 2-position. This unique arrangement contributes to its reactivity and makes it particularly valuable for heterocyclic compound synthesis. Researchers often utilize this compound in cross-coupling reactions and nucleophilic substitution reactions, which are fundamental processes in medicinal chemistry.

In pharmaceutical applications, 5-chloropyridine-2-carbonitrile serves as a precursor for developing various drug candidates. Recent studies highlight its use in creating potential kinase inhibitors, which are crucial in cancer treatment research. The compound's ability to form hydrogen bonds through its nitrile group makes it particularly valuable in designing molecules that can interact with biological targets.

The agrochemical industry also benefits from 5-chloropyridine-2-carbonitrile, where it's used in developing novel crop protection agents. With increasing global focus on sustainable agriculture and reduced environmental impact, researchers are exploring this compound's potential in creating more efficient and eco-friendly pesticides. Its structural features allow for modifications that can enhance specificity while reducing non-target effects.

Recent advancements in green chemistry have led to improved synthetic routes for 5-chloropyridine-2-carbonitrile. Modern laboratories are developing more efficient catalytic processes that reduce waste and energy consumption while maintaining high yields. These innovations align with the chemical industry's growing emphasis on sustainable practices and environmental responsibility.

Quality control of 5-chloropyridine-2-carbonitrile typically involves advanced analytical techniques such as HPLC (High-Performance Liquid Chromatography) and GC-MS (Gas Chromatography-Mass Spectrometry). These methods ensure the compound meets the stringent purity requirements necessary for pharmaceutical and agrochemical applications. Proper storage conditions, typically in cool, dry environments protected from light, help maintain its stability over time.

The global market for pyridine derivatives like 5-chloropyridine-2-carbonitrile continues to grow, driven by increasing demand from the pharmaceutical sector and expanding agricultural needs. Market analysts project steady growth in this sector, particularly in regions with strong pharmaceutical manufacturing capabilities. This growth reflects the compound's importance in developing new therapeutic agents and agricultural solutions.

Researchers frequently search for information about 5-chloropyridine-2-carbonitrile synthesis, purification methods, and application in drug discovery. These topics represent some of the most common inquiries in scientific databases and search engines, indicating the compound's relevance in current chemical research. The nitrile group's reactivity and the chlorine atom's substitution potential make this compound particularly interesting for structure-activity relationship studies.

Safety considerations for handling 5-chloropyridine-2-carbonitrile include standard laboratory precautions such as proper ventilation, personal protective equipment, and appropriate waste disposal methods. While not classified as highly hazardous, prudent handling practices are essential when working with any chemical substance in research or industrial settings.

Future research directions for 5-chloropyridine-2-carbonitrile may explore its potential in materials science, particularly in developing functional materials with specific electronic or optical properties. The compound's molecular structure offers possibilities for creating novel materials with applications in electronics or sensor technologies, expanding its utility beyond traditional pharmaceutical and agrochemical uses.

In conclusion, 5-chloropyridine-2-carbonitrile (CAS No. 89809-64-3) represents a valuable chemical intermediate with diverse applications in modern chemistry. Its role in pharmaceutical development, agricultural innovation, and potential material science applications underscores its importance in contemporary chemical research and industrial processes. As synthetic methodologies advance and new applications emerge, this compound will likely maintain its position as a key building block in chemical synthesis.

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